Superior Potency vs. Structural Analogs
FBPase-IN-2 (HS36) exhibits an IC50 of 0.15 μM, representing a 1.5-fold improvement over the related covalent inhibitor FBPase-IN-1 (IC50 = 0.22 μM) and a 13.9-fold improvement over compound 45 (IC50 = 2.08 μM) [1][2]. This enhanced potency stems from the specific substitution pattern (Cl at R3 position) that optimizes covalent binding efficiency to the C128 allosteric site [1].
1.5× to 13.9× lower
| Evidence Dimension | FBPase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 0.15 μM |
| Comparator Or Baseline | FBPase-IN-1 (IC50 = 0.22 μM); compound 45 (IC50 = 2.08 μM) |
| Quantified Difference | 1.5-fold more potent than FBPase-IN-1; 13.9-fold more potent than compound 45 |
| Conditions | In vitro FBPase enzymatic assay |
Why This Matters
Higher potency enables lower effective concentrations, potentially reducing off-target effects and improving experimental signal-to-noise ratios in cellular and biochemical assays.
- [1] Han X, et al. Biological evaluation and SAR analysis of novel covalent inhibitors against fructose-1,6-bisphosphatase. Bioorg Med Chem. 2020;28(19):115665. View Source
- [2] Wang H, et al. Discovery of novel fructose-1,6-bisphosphatase inhibitors bearing benzimidazole scaffold using a dual-ligand molecular docking model. Eur J Med Chem. 2024;279:116888. View Source
